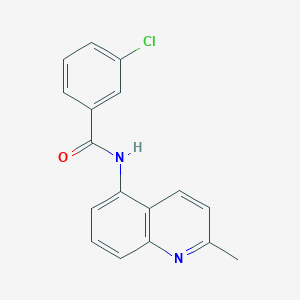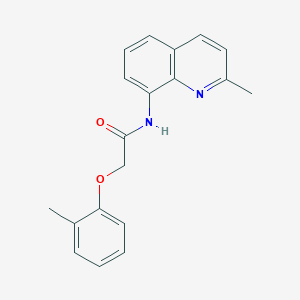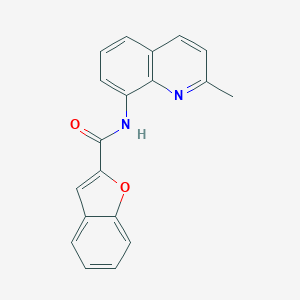![molecular formula C18H12N4O6 B244147 N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244147.png)
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide is not well understood. However, it is thought to work by inhibiting the synthesis of certain enzymes that are necessary for the growth and survival of bacteria and fungi. It may also work by disrupting the cell membranes of these organisms.
Biochemical and Physiological Effects:
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide has been shown to have low toxicity in vitro and in vivo. It has been shown to have a low potential for causing mutations and has not been found to be carcinogenic. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide in lab experiments is its potential as a new antibiotic. This could lead to the development of new treatments for bacterial and fungal infections. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.
Direcciones Futuras
There are several future directions for research on N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide. One direction is to further investigate its potential as an antibiotic and anti-inflammatory agent. Another direction is to study its potential as an anticancer agent. Additionally, more research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide involves the reaction of 5-nitrofuran-2-carboxylic acid with 2-amino-3-methylpyridine in the presence of acetic anhydride. The resulting product is then reacted with cyclohexanone in the presence of sodium methoxide to form the final compound.
Aplicaciones Científicas De Investigación
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide has potential applications in scientific research, particularly in the field of medicine. It has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. It also has potential as an anti-inflammatory agent and has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C18H12N4O6 |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C18H12N4O6/c1-9-7-10(20-17(24)13-4-5-14(27-13)22(25)26)8-11(15(9)23)18-21-16-12(28-18)3-2-6-19-16/h2-8H,1H3,(H,19,21)(H,20,24)/b18-11+ |
Clave InChI |
LIKVLANBQDXLLC-WOJGMQOQSA-N |
SMILES isomérico |
CC1=CC(=C/C(=C\2/NC3=C(O2)C=CC=N3)/C1=O)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC(=C2NC3=C(O2)C=CC=N3)C1=O)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244069.png)





![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B244086.png)
![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B244090.png)
![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244092.png)